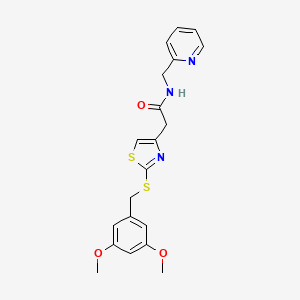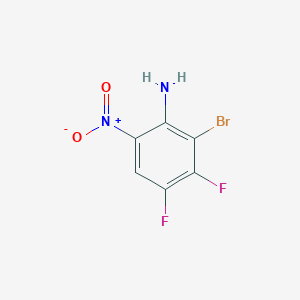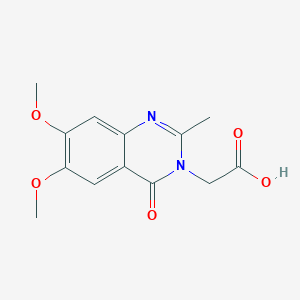
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a complex organic compound characterized by a quinazolinone skeleton. This structure is central to various biologically active molecules. Known for its potential in medicinal chemistry, this compound's chemical properties make it a subject of considerable interest in several research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: Typically, synthetic routes begin with 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Reactions: The synthesis involves carboxylation reactions where the quinazolinone framework undergoes acetic acid substitution at the 3rd position. Key reaction conditions include:
Solvent: often dimethylformamide (DMF) or dichloromethane (DCM)
Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide
Temperature: Generally, moderate heating around 60-80°C
Industrial Production Methods: Industrial-scale production requires optimizing yield and purity. Commonly, the process is scaled using continuous flow chemistry to control reaction parameters efficiently.
Types of Reactions:
Oxidation: Undergoes oxidation reactions forming quinazolinone derivatives.
Reduction: Can be reduced to quinazoline, though conditions are stringent.
Substitution: Exhibits nucleophilic substitution reactions at the acetic acid moiety.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like ethanol, water, or acetonitrile
Major Products: Reactions often yield derivatives with modifications on the quinazolinone core, valuable in developing pharmaceuticals.
科学研究应用
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid has diverse applications:
Chemistry: Serves as a building block in organic synthesis.
Biology: Investigated for its role as an enzyme inhibitor, affecting pathways involving quinazoline derivatives.
Medicine: Potential therapeutic agent, particularly in anti-cancer and anti-inflammatory drugs.
Industry: Used in the synthesis of polymers and advanced materials due to its chemical stability.
作用机制
The mechanism involves the compound's interaction with specific molecular targets. It typically binds to active sites of enzymes or receptors, disrupting normal biochemical pathways. The exact pathways are studied through biochemical assays and molecular modeling.
相似化合物的比较
Compared to other quinazolinone derivatives, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid stands out due to its enhanced stability and diverse reactivity. Similar compounds include:
Quinazolin-4(3H)-one
6,7-Dimethoxyquinazoline
Each compound has unique properties and applications, but the acetic acid substitution in this compound adds a dimension of versatility.
Hope this stirs up more curiosity! What's your take on it?
属性
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-7-14-9-5-11(20-3)10(19-2)4-8(9)13(18)15(7)6-12(16)17/h4-5H,6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHNYMMNIPFOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
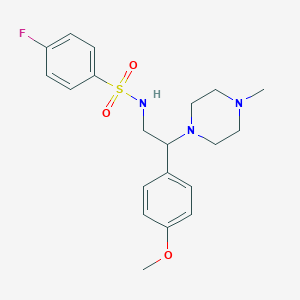
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B2743570.png)
![N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2743572.png)

![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide](/img/structure/B2743576.png)
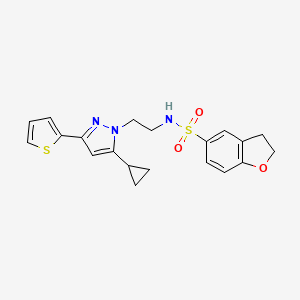
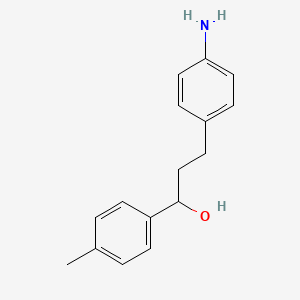
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2743584.png)
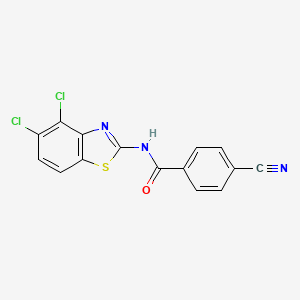
![3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2743589.png)
